

Introduction: The Strategic Utility of Boc-Protected Histamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate*

Cat. No.: B574576

[Get Quote](#)

Histamine is a pivotal biogenic amine, acting as a neurotransmitter and a key mediator in local immune responses, gastric acid secretion, and allergic reactions.[1][2][3] Its biological ubiquity and potent activity make it a foundational structure in the development of therapeutics targeting histamine receptors. However, the very reactivity that makes histamine biologically crucial—specifically its primary aliphatic amine and the nucleophilic imidazole ring—presents a significant challenge in synthetic chemistry.

To achieve selective chemical modifications at other positions of the histamine molecule or to incorporate it into larger structures like peptides, transiently masking its reactive sites is essential. This is accomplished through the use of "protecting groups." The tert-butoxycarbonyl (Boc) group is one of the most widely employed amine protecting groups in modern organic synthesis due to its ease of installation, general stability to a wide range of reaction conditions (especially basic and nucleophilic), and straightforward removal under acidic conditions.[4][5][6][7][8]

This guide offers a comprehensive examination of the physicochemical properties of N-Boc-histamine. It is designed for researchers, medicinal chemists, and drug development professionals, providing not only core data but also the underlying scientific rationale for its application, characterization, and handling. We will delve into its structural and physical characteristics, solubility, spectroscopic signature, and the practicalities of its synthesis and deprotection, equipping the modern scientist with the knowledge to leverage this critical intermediate effectively.

Core Physicochemical Characteristics

The introduction of the lipophilic tert-butoxycarbonyl group onto the histamine scaffold fundamentally alters its physical properties. This transformation shifts the molecule from a highly polar, hydrophilic biogenic amine to a more nonpolar, organic-soluble intermediate, facilitating its use in a broader range of synthetic transformations.

Below is a summary of the key physicochemical data for N-Boc-histamine. It is important to note that while some properties like molecular formula and weight are exact, others such as boiling point and pKa are often computationally predicted for such intermediates and should be treated as estimations.

Property	Value	Significance & Scientific Insight
CAS Number	186700-06-1[9][10][11][12]	A unique numerical identifier crucial for unambiguous substance identification in databases and procurement.
Chemical Structure	tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate	The Boc group is attached to one of the imidazole nitrogens, leaving the primary ethylamine group free.
Molecular Formula	C ₁₀ H ₁₇ N ₃ O ₂ [9][10][12]	Defines the elemental composition of the molecule.
Molecular Weight	211.26 g/mol [9][10][12]	Essential for all stoichiometric calculations in synthesis and for mass spectrometry analysis.
Appearance	White solid[9]	The physical state at standard conditions, indicating a crystalline or amorphous powder.
Boiling Point	~334.9 °C (Predicted)[9][10][12]	High boiling point reflects the polar imidazole and amine functionalities. Not typically distilled due to thermal lability.
Density	~1.14 g/cm ³ (Predicted)[9][10][12]	Useful for estimations in process scale-up, though less critical for lab-scale research.
Predicted pKa	~9.08[10][12]	This value corresponds to the protonation of the primary ethylamine group. The Boc group on the imidazole ring is an electron-withdrawing group, which slightly lowers the

basicity of the primary amine compared to unprotected histamine (pKa ~9.4).[2]

Predicted XLogP3

1.87[9][13]

The octanol-water partition coefficient (LogP) indicates a significant increase in lipophilicity compared to unprotected histamine (LogP ~ -0.7).[1] This is a direct consequence of the bulky, nonpolar Boc group and is critical for predicting solubility and membrane permeability. [14]

Solubility Profile: From Aqueous to Organic Media

The transformation from histamine to N-Boc-histamine is most dramatically observed in its solubility profile. Histamine base is freely soluble in water and alcohols but only sparingly soluble in less polar organic solvents.[1][15] The addition of the Boc group inverts this characteristic.

- **High Solubility:** N-Boc-histamine exhibits good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). This is the primary reason for its utility, as most organic reactions are performed in such non-aqueous media.
- **Low Solubility:** Its solubility in water is significantly reduced. While not completely insoluble, it is far less soluble than its parent compound, reflecting its higher LogP value.
- **Variable Solubility:** Solubility in alcohols like methanol and ethanol is generally good, as these solvents can solvate both the polar amine/imidazole parts and the nonpolar Boc group.

Experimental Protocol: Determination of Solubility (Shake-Flask Method)

This standard method provides a reliable, quantitative measure of a compound's solubility in a given solvent.

Objective: To determine the solubility of N-Boc-histamine in a chosen solvent (e.g., ethyl acetate) at a specific temperature.

Materials:

- N-Boc-histamine
- Chosen solvent (analytical grade)
- Scintillation vials or small flasks with screw caps
- Analytical balance
- Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)
- Centrifuge
- HPLC or UV-Vis spectrophotometer for quantification
- Volumetric flasks and pipettes

Procedure:

- Preparation: Add an excess amount of N-Boc-histamine to a vial (enough so that solid remains after equilibration).
- Solvent Addition: Accurately add a known volume of the solvent to the vial.
- Equilibration: Tightly cap the vial and place it in the shaking incubator at the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vial to stand at the same temperature for several hours to let the undissolved solid settle. For finer suspensions, centrifuge the sample at a constant temperature.

- **Sampling and Dilution:** Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute this aliquot quantitatively with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- **Quantification:** Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of N-Boc-histamine.
- **Calculation:** Calculate the original concentration in the supernatant, factoring in the dilution. The result, expressed in units like mg/mL or mol/L, is the solubility of the compound in that solvent at that temperature.

Spectroscopic Characterization: The Molecular Fingerprint

Unambiguous characterization of N-Boc-histamine is critical to confirm its successful synthesis and purity. Spectroscopic methods provide a detailed "fingerprint" of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** This is the most common technique for structural confirmation. The expected signals for N-Boc-histamine (in CDCl_3) are:
 - ~8.0-8.2 ppm (singlet, 1H): Proton on the C2 position of the imidazole ring.
 - ~7.1-7.3 ppm (singlet, 1H): Proton on the C5 position of the imidazole ring.
 - ~2.8-3.0 ppm (multiplets, 4H): The two CH_2 groups of the ethylamine side chain.
 - ~1.6 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector. This large, sharp singlet is a hallmark of a Boc-protected compound.
 - A broad singlet corresponding to the primary amine (NH_2) protons may also be visible, though its chemical shift can vary with concentration and solvent.
- **^{13}C NMR:** Provides information on the carbon skeleton. Key expected signals include:
 - ~148 ppm: The carbonyl carbon ($\text{C}=\text{O}$) of the Boc group.

- ~140 ppm, ~135 ppm, ~115 ppm: Carbons of the imidazole ring.
- ~84 ppm: The quaternary carbon of the tert-butyl group.
- ~40 ppm and ~28 ppm: The ethyl side-chain carbons and the methyl carbons of the Boc group, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

- ~3300-3400 cm^{-1} : N-H stretching vibrations of the primary amine.
- ~2850-3000 cm^{-1} : C-H stretching of the alkyl groups.
- ~1700-1725 cm^{-1} : A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the carbamate in the Boc group. This is a crucial diagnostic peak.[\[16\]](#)
- ~1500-1600 cm^{-1} : N-H bending and imidazole ring vibrations.[\[17\]](#)[\[18\]](#)

Mass Spectrometry (MS)

Used to confirm the molecular weight. In electrospray ionization (ESI) mode, the expected molecular ion peak would be $[\text{M}+\text{H}]^+$ at m/z 212.27.

Synthesis and Deprotection: A Practical Guide

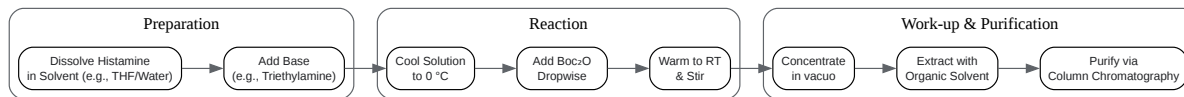
The utility of N-Boc-histamine hinges on its efficient synthesis and clean removal. The causality behind the choice of reagents is rooted in achieving high yield and selectivity.

Synthesis: Boc Protection of Histamine

The reaction involves the nucleophilic attack of a histamine nitrogen atom on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc_2O). A base is required to neutralize the protonated amine intermediate.[\[4\]](#)[\[5\]](#)

Reaction Scheme: Histamine + Boc_2O --(Base)--> N-Boc-Histamine

Diagram: Boc Protection Workflow



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the synthesis of N-Boc-histamine.

Experimental Protocol: Synthesis of N-Boc-Histamine

Objective: To protect the imidazole nitrogen of histamine with a Boc group.

Materials:

- Histamine dihydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Sodium hydroxide (NaOH)
- Tetrahydrofuran (THF) and Water
- Ethyl acetate and Brine
- Anhydrous sodium sulfate
- Silica gel for chromatography

Procedure:

- **Dissolution:** Dissolve histamine dihydrochloride in a mixture of water and THF (e.g., 1:1 ratio).
- **Basification:** Cool the solution to 0 °C in an ice bath. Add triethylamine (approx. 2.2 equivalents to neutralize the HCl salts and deprotonate one nitrogen) dropwise.

- **Boc₂O Addition:** In a separate flask, dissolve Boc₂O (1.1 equivalents) in THF. Add this solution dropwise to the histamine solution while maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
- **Work-up:** Remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and extract three times with ethyl acetate.
- **Washing:** Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
- **Purification:** Purify the crude material by flash column chromatography on silica gel to yield pure N-Boc-histamine.

Deprotection: Releasing the Free Histamine

The Boc group is designed to be stable to bases but labile to acid. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.^{[6][8]}

```
// Nodes Boc_Amine [label="R-NH-Boc"]; Protonated [label="R-NH-Boc(H+)"]; Carbamic_Acid [label="[R-NH-COOH]\nCarbamic Acid"]; Free_Amine [label="R-NH2"]; tButyl_Cation [label="t-Bu+"]; CO2 [label="CO2"];
```

```
// Edges Boc_Amine -> Protonated [label="+ H+ (e.g., TFA)", fontcolor="#EA4335"]; Protonated -> Carbamic_Acid [label="- t-Bu+", fontcolor="#34A853"]; Carbamic_Acid -> Free_Amine [label="- CO2", fontcolor="#FBBC05"]; Protonated -> tButyl_Cation [style=dashed, arrowhead=none, color="#5F6368"]; Carbamic_Acid -> CO2 [style=dashed, arrowhead=none, color="#5F6368"]; }
```

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Histamine | C₅H₉N₃ | CID 774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Histamine - Wikipedia [en.wikipedia.org]
- 3. [1802.02540] Molecular Regulation of Histamine Synthesis [arxiv.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Page loading... [wap.guidechem.com]
- 10. N-Boc HistaMine | 186700-06-1 [amp.chemicalbook.com]
- 11. clearsynth.com [clearsynth.com]
- 12. N-Boc HistaMine CAS#: 186700-06-1 [amp.chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 15. Histamine CAS#: 51-45-6 [m.chemicalbook.com]
- 16. Infrared multiple photon dissociation spectroscopy of group I and group II metal complexes with Boc-hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Raman and IR study on copper binding of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Strategic Utility of Boc-Protected Histamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b574576#physicochemical-properties-of-boc-protected-histamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com